molecular formula C20H22O6 B191791 (-)-Matairesinol CAS No. 580-72-3

(-)-Matairesinol

Cat. No.: B191791
CAS No.: 580-72-3
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-LSDHHAIUSA-N
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Description

Chemical Classification and Structural Characteristics

Matairesinol, systematically named (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, belongs to the class of organic compounds known as dibenzylbutyrolactone lignans. These are lignan compounds containing a 3,4-dibenzyloxolan-2-one moiety, which forms the core structural framework of matairesinol. The compound is classified as a polyphenol, a lignan, and a gamma-lactone, reflecting its multiple functional characteristics within plant biochemistry.

The molecular structure of matairesinol is characterized by a molecular formula of C20H22O6 and a molecular weight of 358.4 grams per mole. The compound exhibits specific stereochemistry, designated as the 3R,4R-diastereomer, which is crucial for its biological activity. The structural arrangement includes two 4-hydroxy-3-methoxybenzyl groups substituted at positions 3 and 4 of a gamma-butyrolactone core, creating the distinctive furanoid lignan structure.

Table 1: Chemical Properties of Matairesinol

Property Value Reference
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
Monoisotopic Mass 358.141638436
IUPAC Name (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
CAS Number 580-72-3
InChI Key MATGKVZWFZHCLI-LSDHHAIUSA-N

The compound demonstrates specific ultraviolet absorption characteristics, with maximum absorption wavelengths typically observed around 230-282 nanometers, which facilitates its detection and quantification in analytical procedures. The structural configuration of matairesinol includes multiple hydroxyl groups and methoxy substituents that contribute to its antioxidant properties and its ability to interact with various biological systems.

Matairesinol functions as a phytoestrogen, plant metabolite, angiogenesis inhibitor, and anti-asthmatic agent. These diverse biological roles stem from its chemical structure, which allows for multiple modes of interaction with cellular receptors and enzymatic systems. The compound's classification as a dibenzylbutyrolactone lignan places it within a specific subgroup of lignans that share common structural features and often exhibit similar biological activities.

The stereochemical configuration of matairesinol is particularly important for its biological function. The compound exists as the (-)-matairesinol enantiomer, which is the naturally occurring form found in plant sources. This specific three-dimensional arrangement of atoms determines how matairesinol interacts with biological targets and influences its conversion to mammalian lignans through bacterial metabolism.

Natural Occurrence in Plant Sources

Matairesinol demonstrates widespread distribution across various plant species, with particularly high concentrations found in specific food sources that form important components of human dietary intake. The compound occurs naturally in seeds, grains, vegetables, and other plant materials, often alongside other lignans such as secoisolariciresinol, pinoresinol, and lariciresinol.

Flaxseed represents one of the most significant dietary sources of matairesinol, though it contains substantially lower concentrations compared to secoisolariciresinol diglucoside, which is the predominant lignan in flax. Research has documented matairesinol content in flaxseed ranging from 0.55 to 52.02 milligrams per 100 grams fresh weight, with considerable variation observed between different cultivars and growing conditions. The content varies significantly based on factors including geographic location, climate conditions, plant maturity at harvest, and storage conditions.

Table 2: Matairesinol Content in Selected Plant Foods

Food Source Content Range (mg/100g FW) Number of Samples Reference
Flaxseed, meal 0.00-52.02 10 samples from 4 publications
Sesame seed, meal 1.13-39.34 2 samples from 2 publications
Bread, rye, whole grain flour 0.0002-0.05 5 samples from 3 publications
Oil flax 3-9 Multiple cultivars
Fiber flax 7-27 Venica cultivar

Sesame seeds constitute another important source of matairesinol, with documented concentrations ranging from 1.13 to 39.34 milligrams per 100 grams fresh weight. The variation in sesame matairesinol content appears to be influenced by processing methods and cultivar differences. Sesame seeds also contain other lignans including sesamin and sesamolin, which are present in much higher concentrations than matairesinol.

Cereal grains, particularly rye, represent significant sources of matairesinol in typical Western diets. Whole grain rye bread contains matairesinol in concentrations ranging from 0.0002 to 0.05 milligrams per 100 grams fresh weight. The relatively lower concentrations in processed cereal products compared to whole seeds reflect the loss of lignans during food processing and the concentration of these compounds in specific plant tissues.

The compound has been identified in various other plant sources including legumes, vegetables, fruits, and beverages such as tea, coffee, and wine. Matairesinol has been reported in Camellia sinensis (tea), Raphanus sativus (radish), and numerous other plant species. The Phenol-Explorer database documents the presence of matairesinol across a broad spectrum of plant foods, reflecting its ubiquitous nature within the plant kingdom.

Analytical studies have revealed that matairesinol often occurs in plant tissues as glycosidic conjugates, which require acid hydrolysis for release and quantification. This glycosylation pattern affects the bioavailability of matairesinol from different food sources and influences its metabolism following consumption. The extraction and analysis of matairesinol from plant materials typically involves alcoholic solvent systems followed by acid hydrolysis to liberate the aglycone form for measurement.

The geographic and environmental factors significantly influence matairesinol content in plant sources. Studies of flaxseed cultivars have demonstrated substantial variation in lignan content based on growing conditions, with fertilization practices and environmental stress potentially affecting lignan biosynthesis. This natural variation has implications for both nutritional assessments and breeding programs aimed at developing high-lignan plant varieties.

Historical Context and Discovery

The discovery and characterization of matairesinol emerged as part of the broader scientific investigation into plant lignans and their biological significance, particularly in relation to mammalian hormone metabolism and health outcomes. The historical development of matairesinol research parallels the evolution of analytical chemistry techniques and the growing understanding of plant secondary metabolites.

The foundation for matairesinol research was established in the late 1970s when researchers investigating mammalian hormone profiles observed unknown compounds in biological samples. These unknown substances, later identified as enterolactone and enterodiol, were subsequently termed "mammalian lignans" and recognized as metabolic products derived from plant precursors. This discovery prompted extensive research into plant lignans as dietary sources of these bioactive compounds.

Table 3: Historical Timeline of Matairesinol and Related Lignan Research

Year Discovery/Development Significance Reference
1956 Isolation of secoisolariciresinol diglucoside from flaxseed First major plant lignan isolated
1980 Unknown compounds observed in hormone profiles Led to discovery of mammalian lignans
1981 Role of intestinal bacteria in lignan metabolism demonstrated Established connection between plant and mammalian lignans
1982 Plant lignans identified as dietary precursors Confirmed dietary origin of mammalian lignans
1984 Matairesinol detected in urine samples First detection of matairesinol as metabolite
1999 First report of matairesinol detection in food Systematic identification in flaxseed meal

The specific identification of matairesinol as a distinct plant lignan occurred during the 1980s as analytical methodologies improved and researchers began systematically investigating the plant sources of mammalian lignan precursors. Initial detection of matairesinol in biological samples preceded its identification in food sources, reflecting the sensitivity limitations of early analytical techniques when applied to complex plant matrices.

The development of gas chromatography-mass spectrometry methodologies in the 1980s proved crucial for matairesinol research, as these techniques provided the sensitivity and specificity required for detecting low concentrations of lignans in biological and plant samples. Early analytical approaches were based on classical steroid hormone analytical techniques, reflecting the initial discovery of lignans in the context of hormone metabolism studies.

The first systematic report of matairesinol detection in food was published in 1999, when researchers documented its presence in flaxseed meal alongside other lignans including isolariciresinol and pinoresinol. This study marked a significant milestone in lignan research, as it was the first report of isolariciresinol and pinoresinol being detected in a food source. The research employed reversed-phase high-performance liquid chromatography with diode array detection for initial separation and detection of lignans at 280 nanometers in acid-hydrolyzed methanolic extracts.

The evolution of analytical methodologies has been central to advancing matairesinol research. Early gas chromatography-based methods, while sensitive, required extensive sample preparation including derivatization to trimethylsilyl ethers. The development of liquid chromatography-mass spectrometry techniques provided more direct analytical approaches and facilitated the quantification of matairesinol in diverse plant sources and biological samples.

Research into matairesinol metabolism revealed that human intestinal bacteria convert plant lignans including matairesinol to mammalian lignans enterolactone and enterodiol. This metabolic conversion process has been extensively studied, with research demonstrating that matairesinol, along with secoisolariciresinol, lariciresinol, and pinoresinol, serves as a precursor specifically to mammalian lignans. The characterization of these metabolic pathways has provided insights into the biological significance of dietary matairesinol consumption.

The historical development of matairesinol research reflects broader trends in nutritional biochemistry and analytical chemistry. The compound's discovery emerged from investigations into hormone metabolism, evolved through improvements in analytical capabilities, and has continued to expand with growing understanding of plant secondary metabolite functions. Contemporary research continues to explore the distribution of matairesinol in plant foods, its metabolic fate in human physiology, and its potential contributions to human health outcomes.

Properties

IUPAC Name

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920490
Record name Matairesinol
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Pearl white powder, Bland aroma
Record name Matairesinol
Source Human Metabolome Database (HMDB)
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Record name (-)-Matairesinol
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Solubility

Practically insoluble to insoluble, Sparingly Soluble (in ethanol)
Record name (-)-Matairesinol
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CAS No.

580-72-3
Record name (-)-Matairesinol
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Record name Matairesinol
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Record name Matairesinol
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Melting Point

119 °C
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Catalytic Hydrogenolysis of Hydroxymatairesinol

The most well-documented synthetic route involves the catalytic hydrogenolysis of hydroxymatairesinol, a structurally related lignan abundant in Norway spruce (Picea abies). Patents WO2003057209A1 and US20050080299A1 detail a two-step process:

  • Reaction Setup : Hydroxymatairesinol is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) and combined with a palladium-based catalyst (e.g., Pd/C or Pd(OH)₂) under hydrogen gas at 1–10 bar pressure.

  • Hydrogenation Conditions : The reaction proceeds at 20–80°C for 2–24 hours, yielding matairesinol with >90% purity after recrystallization.

Key variables influencing yield include catalyst loading (5–20 wt%), solvent polarity, and hydrogen pressure. For instance, increasing Pd/C concentration from 5% to 15% improves conversion rates from 78% to 94% under identical conditions.

Extraction of Matairesinol from Natural Sources

Solvent Selection and Optimization

Matairesinol occurs naturally in cereals, flaxseeds, and coniferous plants, often conjugated with glycosides. Extraction efficiency depends critically on solvent polarity:

  • Methanol-Water Mixtures : A 80% methanol solution achieves maximal recovery (56.3 μg/100 g in oats) due to balanced hydrophilicity and lignan solubility.

  • Ethanol Alternatives : While 70–100% ethanol is effective for free aglycones, methanol outperforms it in extracting glycosylated forms.

Table 1: Solvent Efficacy Across Plant Matrices

Plant SourceOptimal SolventExtraction Yield (μg/g)
Flaxseed (Linum usitatissimum)75% Methanol12.4 ± 1.2
Oats (Avena sativa)80% Methanol56.3 ± 3.1
Norway Spruce Bark95% Ethanol8.9 ± 0.7

Data derived from.

Ultrasound-Assisted Extraction (UAE)

UAE at 40°C for 60 minutes enhances yield by 40% compared to maceration, attributed to cavitation-induced cell wall disruption. Prolonged sonication (>90 minutes) degrades heat-labile lignans, necessitating strict time control.

Microwave-Assisted Extraction (MAE)

MAE with 70% methanol at 60°C for 180 minutes extracts matairesinol 1.8× faster than conventional methods, though scalability remains challenging.

Optimization of Extraction Parameters Using Response Surface Methodology (RSM)

A 2024 study employing Box-Behnken design identified critical factors for maximizing matairesinol recovery from oats:

  • Independent Variables : Temperature (X₁: 30–50°C), methanol concentration (X₂: 70–90%), and time (X₃: 30–120 minutes).

  • Optimal Conditions : 40°C, 80% methanol, 60 minutes, yielding 56.3 μg/100 g.

The quadratic model for total lignan content is:
Y=49.2+3.1X1+5.6X22.4X31.9X1X21.2X1X30.8X2X32.7X123.5X222.1X32Y = 49.2 + 3.1X₁ + 5.6X₂ - 2.4X₃ - 1.9X₁X₂ - 1.2X₁X₃ - 0.8X₂X₃ - 2.7X₁² - 3.5X₂² - 2.1X₃²
where YY represents yield (μg/100 g).

Table 2: RSM-Optimized Parameters for Oat Lignans

FactorLow Level (-1)Mid Level (0)High Level (+1)
Temperature (°C)304050
Methanol Concentration (%)708090
Time (minutes)3075120

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Extraction

MetricCatalytic HydrogenolysisSolvent Extraction
Yield90–95%0.005–0.05%
Purity>98%70–85%
ScalabilityIndustrialLab-scale
Environmental ImpactHigh (Pd waste)Moderate (solvent recovery)

Synthetic methods dominate industrial production due to superior yields, whereas natural extraction remains relevant for nutraceuticals requiring plant-derived certification .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Matairesinol has shown significant promise in the treatment of various cancers, particularly hormone-sensitive cancers such as breast and prostate cancer. Recent studies have highlighted its multifaceted role in targeting metastatic prostate cancer and pancreatic ductal adenocarcinoma.

Prostate Cancer

Research indicates that matairesinol can enhance the efficacy of traditional chemotherapy. An integrative approach combining network pharmacology and experimental validation demonstrated that matairesinol exhibits antimetastatic effects on metastatic prostate cancer cells (PC3) through various mechanisms, including apoptosis induction and modulation of signaling pathways like AKT and MAPK .

Pancreatic Cancer

Matairesinol has been shown to induce mitochondrial dysfunction and apoptosis in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). The compound affects cell proliferation and migration while increasing reactive oxygen species production, leading to enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like 5-fluorouracil .

T-cell Lymphoma

In studies involving the CCRF-CEM T-cell lymphoma cell line, matairesinol exhibited significant antiproliferative activity with an IC50 value of 4.27 µM. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a novel agent against T-cell lymphoma .

Anti-inflammatory Effects

Beyond its anticancer properties, matairesinol has demonstrated anti-inflammatory effects, particularly in models of sepsis-induced brain injury. It modulates inflammatory pathways by inhibiting the phosphorylation of MAPK and NF-κB while promoting the expression of Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .

Summary of Research Findings

Application AreaKey FindingsReferences
Prostate CancerAntimetastatic effects; enhances chemotherapy efficacy; regulates AKT/MAPK pathways
Pancreatic CancerInduces apoptosis; synergistic effect with 5-fluorouracil; alters mitochondrial function
T-cell LymphomaSignificant antiproliferative activity; induces apoptosis; cell cycle arrest
Anti-inflammatoryReduces inflammation in sepsis models; upregulates protective proteins

Biological Activity

Matairesinol, a lignan primarily found in various plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, its effects on cancer cells, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Sources

Matairesinol is a dibenzylbutyrolactone lignan with the molecular formula C₁₈H₁₈O₄. It is commonly extracted from sources such as flaxseed, sesame seeds, and various fruits and vegetables. Its structure allows it to interact with numerous biological pathways, making it a subject of interest in pharmacological studies.

Matairesinol exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Properties : Research indicates that matairesinol induces apoptosis (programmed cell death) in various cancer cell lines, including pancreatic cancer cells (PANC-1 and MIA PaCa-2). It achieves this by disrupting mitochondrial function, increasing reactive oxygen species (ROS) production, and altering calcium homeostasis within cells .
  • Anti-inflammatory Effects : Matairesinol has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as MAPK, JNK, and NF-κB. In models of sepsis, it upregulated antioxidant proteins like Nrf2 and HO-1, providing neuroprotection against inflammation-induced damage .
  • Synergistic Effects with Chemotherapy : The compound has demonstrated synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing their efficacy against cancer cells while mitigating side effects associated with high doses of these drugs .

Anticancer Activity

A study conducted on pancreatic cancer cells revealed that treatment with 80 µM matairesinol resulted in:

  • Decreased Cell Proliferation : Matairesinol significantly reduced the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as BAX was noted, indicating enhanced apoptotic signaling.
  • Inhibition of Migration : The treatment suppressed the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Anti-inflammatory Activity

In an experimental model of sepsis:

  • Matairesinol administration led to a significant reduction in neuroinflammation markers.
  • The compound enhanced AMPK expression, which plays a critical role in cellular energy homeostasis and inflammation regulation.
  • It also reduced the phosphorylation of pro-inflammatory pathways, thereby mitigating brain injury associated with sepsis .

Data Summary

The following table summarizes key findings from recent studies on matairesinol:

Study FocusConcentrationKey Findings
Pancreatic Cancer Cells80 µMInduced apoptosis; decreased PCNA; inhibited migration
Sepsis ModelVariableReduced neuroinflammation; upregulated AMPK; antioxidant effects

Case Studies

  • Pancreatic Cancer : A study demonstrated that matairesinol significantly inhibited the growth of PANC-1 and MIA PaCa-2 cells. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased ROS levels.
  • Neuroinflammation in Sepsis : In a rat model of sepsis, matairesinol treatment resulted in improved neurological outcomes by reducing inflammation and oxidative stress markers.

Q & A

Q. What are the recommended methods for preparing matairesinol stock solutions in experimental settings?

Matairesinol is typically dissolved in organic solvents such as DMSO (30 mg/mL) or ethanol (2 mg/mL) due to its low aqueous solubility. For aqueous buffer compatibility, dissolve matairesinol in DMSO first, then dilute with the buffer (e.g., PBS at pH 7.2), achieving a solubility of ~0.25 mg/mL in a 1:4 DMSO:PBS mixture. Avoid long-term storage of aqueous solutions (>24 hours) to maintain stability .

Q. How can researchers verify the identity and purity of synthesized matairesinol?

Characterization involves spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC). For new derivatives, provide full spectral data (e.g., 1^1H/13^13C NMR) and compare retention times with authentic standards. Known compounds require literature cross-referencing and purity assessment via elemental analysis or high-resolution mass spectrometry .

Q. What are the primary biosynthetic pathways of matairesinol in plant models like Forsythia?

Matairesinol is derived from (+)-pinoresinol via enantioselective enzymatic reductions (e.g., dirigent proteins and pinoresinol-lariciresinol reductases). In Forsythia intermedia, (-)-matairesinol is preferentially formed, with subsequent regiospecific glucosylation to matairesinoside before methylation to arctiin .

Advanced Research Questions

Q. How can network pharmacology and molecular docking be applied to study matairesinol’s anticancer mechanisms?

Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), pathway enrichment (KEGG/GO), and molecular docking (AutoDock Vina) to identify key targets (e.g., AKT1, STAT3). For example, matairesinol’s binding affinity to PI3K/Akt pathway components can be validated via molecular dynamics simulations (100 ns) to assess stability (RMSD/RMSF metrics) .

Q. What experimental designs are optimal for evaluating matairesinol’s synergistic effects with chemotherapeutics like 5-FU?

Use the Bliss independence model to quantify synergy: calculate expected (E) and observed (O) inhibitory rates using E=X+YXYE = X + Y - XY, where XX and YY are single-agent effects. In pancreatic cancer cells, combinations (e.g., 80 µM matairesinol + 20 µM 5-FU) showed significant ∆ values (O > E), validated via apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential loss (JC-1 dye) .

Q. How can contradictory data on matairesinol’s bioactivity (e.g., pro-survival vs. cytotoxic effects) be resolved?

Context-dependent effects may arise from dose variations (e.g., 100 µM matairesinol extends C. elegans lifespan, while 9 µg/mL is cytotoxic to colon 26 cells). Use transcriptomics (RNA-seq) to identify dose-specific pathways (e.g., ROS modulation vs. HIF-1α suppression) and validate with knockout models (e.g., hif-1 mutants) .

Q. What methodologies address the enantioselectivity challenges in matairesinol methylation studies?

Enzyme assays with purified O-methyltransferases (e.g., FkMOMT) reveal non-regiospecific methylation of both (+)- and this compound. Use chiral HPLC to separate enantiomers and LC-MS to quantify products (e.g., isoarctigenin vs. arctigenin). QRT-PCR confirmed callus-specific FkMOMT expression, aligning with matairesinol accumulation in Forsythia cultures .

Q. How can epidemiological findings on matairesinol’s mortality reduction be reconciled with mechanistic studies?

Observational data (e.g., Zutphen Elderly Study) link matairesinol intake to reduced CHD/CVD mortality (RR = 0.72 per 1-SD increase), but confounding factors (e.g., wine consumption) require Mendelian randomization. Validate via in vivo models (e.g., ApoE/^{-/-} mice) measuring plaque formation and inflammatory cytokines (IL-6, TNF-α) .

Methodological Resources

  • Data Contradiction Analysis : Apply Hill’s criteria (dose-response, consistency) and multi-omics integration (DeepKEGG) to prioritize mechanistic pathways .
  • Compound Handling : Refer to OSHA-compliant SDS sheets for storage (-20°C, desiccated) and disposal guidelines (incineration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Matairesinol
Reactant of Route 2
(-)-Matairesinol

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